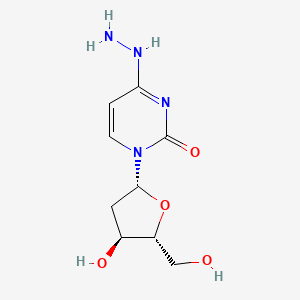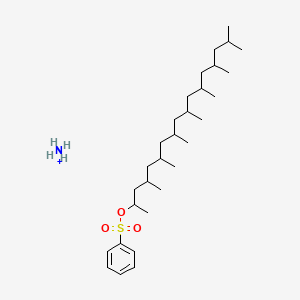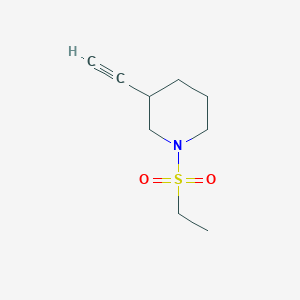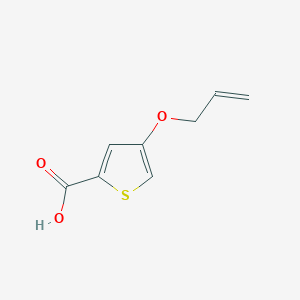
N4-Amino-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Amino-2’-deoxycytidine: is a modified nucleoside analog derived from 2’-deoxycytidine It features an amino group at the N4 position of the cytosine base, which can significantly alter its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Amino-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N4 Amination: The protected 2’-deoxycytidine is then subjected to amination at the N4 position. This can be achieved using reagents such as ammonia or amine derivatives under appropriate conditions.
Deprotection: The final step involves the removal of the protecting groups to yield N4-Amino-2’-deoxycytidine.
Industrial Production Methods
Industrial production of N4-Amino-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N4-Amino-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N4-substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, N4-Amino-2’-deoxycytidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N4-Amino-2’-deoxycytidine is used to study DNA-protein interactions and the mechanisms of DNA repair and replication. Its incorporation into DNA can help elucidate the roles of specific nucleotides in these processes.
Medicine
N4-Amino-2’-deoxycytidine has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with DNA synthesis and function makes it a promising candidate for targeted therapies.
Industry
In the industrial sector, N4-Amino-2’-deoxycytidine can be used in the production of diagnostic reagents and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N4-Amino-2’-deoxycytidine involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the N4 position can form hydrogen bonds with complementary bases, potentially leading to mismatches and errors during DNA replication. This can trigger DNA repair mechanisms or induce apoptosis in rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the N4 amino group.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer drug used in the treatment of various cancers.
Uniqueness
N4-Amino-2’-deoxycytidine is unique due to the presence of the amino group at the N4 position, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its ability to interfere with DNA synthesis and function, making it a valuable tool in research and therapeutic applications.
Propriétés
Formule moléculaire |
C9H14N4O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1 |
Clé InChI |
YPGRYFVGCNKJCU-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)



![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)


